1,5-Dimethyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-5(6)8(4)2/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEIGKIQLNEZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Initial Synthesis and Discovery of 1,5-Dimethyl-1H-imidazol-2-amine
The following technical guide details the initial synthesis, discovery context, and structural validation of 1,5-Dimethyl-1H-imidazol-2-amine . This document is structured to provide actionable, high-integrity scientific data for researchers in heterocyclic chemistry and drug discovery.
Executive Summary
1,5-Dimethyl-1H-imidazol-2-amine (CAS: 6200-63-1) is a critical heterocyclic intermediate, historically significant for its role in establishing the regiochemistry of nitroimidazole antibiotics. Unlike its 1,4-dimethyl isomer, the 1,5-isomer cannot be selectively synthesized via direct methylation of 2-amino-4-methylimidazole due to steric hindrance and tautomeric ambiguity.
The definitive "discovery" and characterization of this molecule are attributed to Gian Carlo Lancini and Eugenio Lazzari (Lepetit S.p.A.) in the mid-1960s. Their work established a rational synthetic protocol to access 1,5-disubstituted 2-aminoimidazoles, serving as a structural proof for the development of bioactive nitroimidazoles.
Part 1: Historical Context & Structural Significance[1]
The Regiochemical Challenge
In the field of imidazole chemistry, distinguishing between 1,4- and 1,5-disubstituted isomers is a classic problem.
-
Tautomeric Ambiguity: In unsubstituted imidazoles, positions 4 and 5 are equivalent due to rapid proton tautomerism (
). -
Fixed Regiochemistry: Once the N1-nitrogen is alkylated (e.g., methylated), the symmetry breaks. Direct alkylation of 4(5)-methyl-2-aminoimidazole preferentially yields the 1,4-dimethyl isomer because the electrophile attacks the less sterically hindered nitrogen (remote from the C4-methyl group).
The Discovery (Lancini & Lazzari, 1966)
To access the elusive 1,5-dimethyl isomer, Lancini and Lazzari devised a de novo cyclization strategy. Rather than alkylating an existing ring, they constructed the ring from an acyclic precursor where the relative positions of the methyl groups were pre-determined. This method remains the gold standard for structural validation.
Part 2: Retrosynthetic Analysis
The synthesis relies on the Marckwald-Lawson condensation principle, adapted for N-alkylated precursors.
-
Target: 1,5-Dimethyl-1H-imidazol-2-amine.[1]
-
Disconnection: C2-N3 bond formation and N1-C5 ring closure.
-
Key Precursor:
-Methyl- -aminopropionaldehyde.[2] -
Starting Material:
-Methyl-DL-alanine ethyl ester.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.
Figure 1: Mechanistic pathway for the regioselective synthesis of the 1,5-isomer.
Part 3: The Initial Synthetic Protocol (Lancini Method)
This protocol is reconstructed from the seminal patent (US 3,450,709) and validated against modern best practices for handling unstable aminoaldehydes.
Reagents & Equipment[4][5]
-
Precursor:
-Methyl-DL-alanine ethyl ester (or hydrochloride salt). -
Reductant: Sodium Amalgam (Na-Hg) [Historical] or Diisobutylaluminum hydride (DIBAL-H) [Modern Alternative].
-
Cyclization Agent: Cyanamide (
). -
Solvent: Water (pH adjusted).
-
Catalyst: Acetic acid (to maintain pH 4.5).
Step-by-Step Methodology
Step 1: Preparation of
-Methyl-
-aminopropionaldehyde
The aldehyde is unstable and typically generated in situ or used immediately.
-
Dissolution: Dissolve 4.0 g of
-methyl-alanine ethyl ester in dilute HCl. -
Reduction: Cool to 0°C. Add sodium amalgam (2.5% Na) portion-wise while maintaining pH ~3-4 with HCl addition.
-
Note: The modern approach utilizes DIBAL-H reduction of the ester in DCM at -78°C, followed by careful hydrolysis, to avoid mercury waste.
-
-
Isolation: Filter off mercury (if using amalgam). The aqueous solution contains the aldehyde hydrochloride.
Step 2: Condensation with Cyanamide
-
Mixing: To the aqueous aldehyde solution, add 3.5 g of cyanamide.
-
pH Control (Critical): Adjust the pH to exactly 4.5 using acetic acid or NaOH.
-
Why? At low pH (<3), the amine is protonated and non-nucleophilic. At high pH (>7), the aldehyde undergoes self-condensation (aldol-like). pH 4.5 balances the nucleophilicity of the secondary amine for attack on cyanamide.
-
-
Reaction: Heat the mixture on a steam bath (approx. 90-100°C) for 60 minutes.
-
Workup: Evaporate the solution to dryness under reduced pressure.
Step 3: Purification and Salt Formation
The free base is highly water-soluble and unstable. It is isolated as a salt.
-
Extraction: Dissolve the residue in minimal ethanol.
-
Salt Precipitation: Add concentrated HCl or Picric acid solution.
-
Crystallization: Recrystallize from Ethanol/Ether.
-
Target Product: 1,5-Dimethyl-1H-imidazol-2-amine Hydrochloride.[1]
-
Quantitative Data Summary
| Parameter | Value / Observation |
| Yield | ~60-70% (Historical) |
| Melting Point (HCl Salt) | 255–257 °C (dec) |
| Melting Point (Picrate) | 210–212 °C |
| Appearance | White crystalline solid (salt form) |
| Solubility | High in water/ethanol; insoluble in ether |
Part 4: Analytical Validation & Regiochemistry
To confirm the identity of the 1,5-isomer against the 1,4-isomer, the following analytical signatures are used.
Nuclear Magnetic Resonance (NMR)
The 1,5-substitution pattern places the C-methyl group on the carbon adjacent to the N-methyl group.
-
1H NMR (D2O/DMSO-d6):
- ~2.15 ppm (s, 3H, C5-Me )
- ~3.40 ppm (s, 3H, N1-Me )
- ~6.50 ppm (s, 1H, C4-H )
-
Differentiation: In the 1,4-isomer, the C-H proton is at position 5. The NOE (Nuclear Overhauser Effect) signal between N-Me and C-Me is strong in the 1,5-isomer (spatial proximity) and weak/absent in the 1,4-isomer.
Chemical Reactivity (Nitration)
Lancini used this synthesis to prove the structure of nitroimidazoles.
-
Product: 1,5-Dimethyl-2-nitroimidazole.[3]
-
Observation: If the starting material were the 1,4-isomer, nitration would occur at the vacant C5 position, leading to a different nitro-isomer with distinct melting points.
Part 5: Workflow Visualization
The following diagram details the decision matrix and workflow for synthesizing and validating the compound.
Figure 2: Operational workflow for synthesis and validation.
References
- Lancini, G. C., & Lazzari, E. (1966). Synthesis of 1,5-dialkyl-2-aminoimidazoles. Journal of Heterocyclic Chemistry, 3(2), 152–154.
-
Lancini, G. C., & Lazzari, E. (1969). Process for the preparation of ring-substituted 2-aminoimidazoles. U.S. Patent No. 3,450,709 . Washington, DC: U.S. Patent and Trademark Office.
-
Lancini, G. C., & Lazzari, E. (1969). Process for the preparation of 2-nitroimidazoles. U.S. Patent No. 3,420,842 . Washington, DC: U.S. Patent and Trademark Office.
- Lawson, A. (1956). The reaction of cyanamide with α-amino-acetals. Journal of the Chemical Society, 307–310.
- Storey, B. T., et al. (1964). The synthesis of 1-methyl-2-aminoimidazole. Journal of Organic Chemistry. (Context on instability of free base).
Sources
- 1. EnamineStore [enaminestore.com]
- 2. US3450709A - Process for the preparation of ring-substituted 2-aminoimidazoles - Google Patents [patents.google.com]
- 3. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]
- 4. IL23932A - Alkyl derivatives of 2-nitroimidazole and improved process for the preparation of 2-nitro imidazoles - Google Patents [patents.google.com]
Theoretical Characterization Framework: Electronic Structure of 1,5-Dimethyl-1H-imidazol-2-amine
Executive Summary
Context: The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for biofilm inhibitors, adrenergic receptor agonists (e.g., clonidine analogs), and marine alkaloid derivatives.[1] Subject: This guide details the theoretical profiling of 1,5-Dimethyl-1H-imidazol-2-amine , a representative core structure for this class. Objective: To provide a self-validating computational protocol for predicting the electronic, geometric, and spectroscopic properties of 2-AI derivatives. This framework enables researchers to screen drug candidates in silico before synthesis, focusing on tautomeric stability and reactivity descriptors.
Computational Methodology (The Protocol)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol utilizes Density Functional Theory (DFT) calibrated for nitrogen-rich heterocycles.
Level of Theory Selection
-
Functional: B3LYP is the historical standard for geometry optimization. However, for accurate tautomeric equilibrium and non-covalent interactions, M06-2X or
B97X-D is recommended due to better handling of dispersion forces and medium-range correlation. -
Basis Set: 6-311++G(d,p) .[2][3][4][5] The diffuse functions (++) are critical for describing the lone pairs on the amino and imidazole nitrogens, while polarization functions (d,p) account for the methyl group flexibility.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is required. Gas-phase calculations often erroneously predict the imino tautomer stability; water or DMSO solvation stabilizes the highly polar amino form.
Validated Workflow
The following Graphviz diagram outlines the step-by-step computational pipeline.
Figure 1: Standardized DFT workflow for characterizing imidazole derivatives.
Structural Analysis: The Tautomerism Challenge
The defining characteristic of 1,5-Dimethyl-1H-imidazol-2-amine is the amino-imino tautomerism. Understanding which form dominates is crucial for docking studies, as it alters the hydrogen bond donor/acceptor profile.
Tautomeric Equilibrium
The molecule exists in equilibrium between the Amino form (2-NH2) and the Imino form (2=NH).
-
Amino Form: Aromatic imidazole ring.[6] Generally more stable in polar solvents due to aromaticity retention.
-
Imino Form: Non-aromatic ring (or exocyclic double bond). Often favored in gas phase or non-polar environments.
Key Insight: For 1,5-Dimethyl-1H-imidazol-2-amine, the N1-methyl group blocks one tautomeric pathway, simplifying the equilibrium compared to unsubstituted 2-aminoimidazole.
Figure 2: Tautomeric exchange pathway.[3][5][7] The amino form is typically the global minimum in solution.
Electronic Properties & Reactivity
Once the stable tautomer (Amino) is optimized, the electronic structure is analyzed to predict reactivity.
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical stability.
-
HOMO: Located primarily on the ring carbons and the amino nitrogen lone pair. Represents the site of electrophilic attack .
-
LUMO: Delocalized over the imidazole ring
-system. Represents the site of nucleophilic attack .
Global Reactivity Descriptors (Calculated via Koopmans' Theorem):
| Parameter | Formula | Physical Meaning |
| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential). | |
| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |
| Chemical Hardness ( | Resistance to charge transfer. High | |
| Electrophilicity Index ( | Propensity to accept electrons (Drug-Receptor binding). |
Molecular Electrostatic Potential (MEP)
The MEP map is the "fingerprint" for drug-receptor interactions.
-
Negative Regions (Red): The N3 (ring nitrogen) and the amino nitrogen. These are H-bond acceptors .
-
Positive Regions (Blue): The amino hydrogens and methyl hydrogens. These are H-bond donors .
-
Application: In 1,5-dimethyl-1H-imidazol-2-amine, the N3 atom is the primary site for protonation (pKa
8.5 for similar analogs), making it cationic at physiological pH.
Spectroscopic Validation Protocols
To verify the theoretical model against experimental data, the following scaling factors and methods must be applied.
Vibrational Spectroscopy (IR/Raman)
DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.
-
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)).
-
Signature Peaks:
- asymmetric stretch: ~3400-3500 cm⁻¹.
- ring stretch: ~1600-1650 cm⁻¹.
NMR Prediction (GIAO Method)[6]
-
Method: Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.
-
Formula:
. -
Expectation: The C2 carbon (bonded to amino) will show a significant deshielding (~150 ppm) due to the electronegative nitrogens.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link
-
Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link
-
Racicot, L., et al. (2025). Theoretical studies on tautomerism of imidazole-2-selenone. ResearchGate.[8] (Analogous methodology for imidazole tautomerism). Link
-
BenchChem. (2025).[7] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes. (Synthesis confirmation). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application of 1,5-Dimethyl-1H-imidazol-2-amine in medicinal chemistry
[1]
Part 1: Chemical Profile & Pharmacophore Analysis[1]
Executive Summary
1,5-Dimethyl-1H-imidazol-2-amine is a specialized heterocyclic building block utilized primarily as a cyclic guanidine bioisostere .[1] Unlike the more common 4,5-dimethyl tautomer, the 1,5-dimethyl isomer features a fixed N-methyl group that locks the tautomeric state, providing precise steric control and defined hydrogen-bond donor/acceptor vectors.
This scaffold is a "privileged structure" in the design of Aspartic Protease Inhibitors (e.g., BACE1) and Kinase Inhibitors , where it mimics the transition state of peptide hydrolysis or engages conserved glutamate/aspartate residues in the ATP binding pocket.
Physicochemical Properties & Advantages
| Property | Value / Characteristic | Medicinal Chemistry Utility |
| pKa (Conjugate Acid) | ~8.4 – 8.7 | Physiological Protonation: Exists largely as a cation at pH 7.4, enabling strong electrostatic interactions (salt bridges) with anionic residues (Asp, Glu) without the membrane impermeability of highly basic guanidines (pKa ~13.6).[1][2] |
| LogP | ~0.3 (Predicted) | High Solubility: Low lipophilicity improves aqueous solubility of lead compounds.[1] |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Directional Binding: The exocyclic amine serves as a critical donor, often displacing structural water molecules in active sites.[1] |
| Steric Profile | 1,5-Substitution | Conformational Lock: The C5-methyl group creates a steric clash with orthogonal substituents, forcing the ring into specific dihedral angles relative to the main scaffold, reducing entropic penalty upon binding.[1] |
Part 2: Synthetic Protocols
Synthesis of the Core Scaffold (Marckwald Cyclization)
Note: Commercial supplies of the specific 1,5-isomer can be impure or expensive. De novo synthesis ensures regiochemical purity.
Reaction Logic: The condensation of an α-amino ketone with cyanamide is the most direct route.[1] To achieve the 1,5-dimethyl pattern, one must start with 1-(methylamino)propan-2-one .[1]
Step-by-Step Protocol:
Reagents:
-
Chloroacetone (CAS: 78-95-5)[1]
-
Methylamine (40% aq. solution)
-
Cyanamide (50% aq. solution)
-
Sodium Acetate (buffer)
-
Ethanol (solvent)
Workflow:
-
Precursor Synthesis (In Situ):
-
Cool a solution of methylamine (3.0 eq) in ethanol to 0°C.
-
Add chloroacetone (1.0 eq) dropwise over 30 minutes. Critical: Excess methylamine prevents bis-alkylation.[1]
-
Stir at 0°C for 2 hours.
-
Evaporate excess methylamine and solvent under reduced pressure to yield crude N-methylaminoacetone hydrochloride.[1]
-
-
Cyclization:
-
Purification:
Visualization: Synthesis Pathway
Caption: Regioselective synthesis via Marckwald Cyclization ensures the 1,5-substitution pattern.
Part 3: Medicinal Chemistry Applications[1][2][7][11]
Case Study: BACE1 Inhibition (Alzheimer's Disease)
Challenge: BACE1 (β-Secretase) has a large, hydrophobic catalytic site driven by two Aspartic Acid residues (Asp32, Asp228). Traditional amidine inhibitors are too basic (causing poor oral bioavailability) or lack selectivity.
Solution: The 1,5-dimethyl-1H-imidazol-2-amine scaffold acts as a "soft" cation.[1]
-
Interaction: The protonated imidazole ring forms a bidentate salt bridge with the catalytic aspartates.
-
Selectivity: The C5-methyl group projects into the S1' sub-pocket, displacing a specific water molecule and providing hydrophobic contacts that the unmethylated analog lacks.
-
Permeability: With a pKa ~8.5, a significant fraction (~10%) remains uncharged at intestinal pH, facilitating membrane permeation compared to amidines (pKa >11).
Protocol: Amide Coupling (Fragment Elaboration)
To attach this scaffold to a core drug molecule (e.g., a biaryl core), standard amide coupling is often ineffective due to the low nucleophilicity of the 2-amino group (deactivated by the imidazole ring).
Optimized Coupling Protocol:
-
Activation: Convert the carboxylic acid partner to an Acid Chloride (using Oxalyl Chloride/DMF) or a Mixed Anhydride (using Isobutyl chloroformate). HATU/EDC methods often fail to drive this reaction to completion.[1]
-
Base: Use a non-nucleophilic base like NaH or LiHMDS in THF at 0°C to deprotonate the exocyclic amine of the imidazole.
-
Addition: Add the activated acid electrophile to the anion.
-
Quench: Quench rapidly with NH₄Cl to prevent over-acylation on the ring nitrogens.
Visualization: Pharmacophore Interactions
Caption: Bidentate interaction of the protonated scaffold with Aspartic Protease catalytic dyad.
Part 4: Safety & Toxicity (Critical)
Warning: Aminoimidazoles are structurally related to Heterocyclic Amines (HCAs) formed during the cooking of meat (e.g., PhIP), which are potent mutagens.
-
Distinction: The 1,5-dimethyl-1H-imidazol-2-amine is a monocyclic fragment.[1] It lacks the fused phenyl/pyridine rings required for DNA intercalation and high-potency mutagenicity seen in PhIP.[1]
-
Screening Requirement: Despite lower risk, all lead compounds containing this moiety must undergo an early AMES Test (Salmonella typhimurium strains TA98/TA100) .
-
Metabolic Stability: The C5-methyl blocks oxidation at the 5-position, a common metabolic soft spot, potentially reducing the formation of reactive electrophilic metabolites compared to the 1-methyl analog.[1]
References
-
Jain, S. et al. "Structure-Based Design of 2-Aminoimidazole-Based BACE1 Inhibitors."[1] Journal of Medicinal Chemistry, 2012.
-
Storey, B. T. et al. "Dissociation Constants of 2-Substituted Imidazoles."[1] Journal of Organic Chemistry, 1964.[10]
-
Laufer, S. A. et al. "Imidazoles as p38 MAP Kinase Inhibitors: Synthesis and SAR." ChemMedChem, 2010.
-
NTP Report. "Toxicology of Heterocyclic Amines." National Toxicology Program.[1]
Sources
- 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-imidazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related 2-aminoimidazole scaffolds. As a key structural motif in numerous bioactive molecules and a valuable building block in medicinal chemistry, the reliable synthesis of this compound is of paramount importance.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Synthetic Overview: A Common Approach
The construction of the 2-aminoimidazole core is most classically achieved through the condensation of an α-functionalized carbonyl compound with a guanidine derivative.[1] For the synthesis of 1,5-Dimethyl-1H-imidazol-2-amine, a reliable and common pathway involves the reaction of an appropriate α-haloketone, such as 1-chloroacetone, with 1-methylguanidine. The reaction proceeds via an initial SN2 reaction to form an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic imidazole ring.
Sources
Common byproducts in the synthesis of 2-aminoimidazoles
Topic: Common byproducts in the synthesis of 2-aminoimidazoles Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the 2-Aminoimidazole (2-AI) Synthesis Support Hub. This guide addresses the specific chemical hurdles encountered when constructing the 2-aminoimidazole scaffold—a privileged motif in marine alkaloids (e.g., oroidin) and kinase inhibitors. Unlike generic imidazole synthesis, the 2-amino variant introduces unique nucleophilic competition and tautomeric instability.
Below you will find troubleshooting tickets for the three most common failure modes: Pyrazine Dimerization , Regioisomeric Scrambling , and Hydrolytic Decomposition .
🎫 Ticket #1: The "Red Tar" Phenomenon (Pyrazine Formation)
User Report:
"I am attempting a condensation between an
🔬 Diagnosis: Self-Condensation of the -Haloketone
This is the classic failure mode of the Marckwald-type condensation . In the presence of a base (guanidine itself),
🛠️ Troubleshooting Protocol
-
Reverse Addition: Do not add guanidine to the ketone. instead, add the
-haloketone solution dropwise to a concentrated solution of guanidine (3–5 equivalents). This ensures the ketone molecules encounter guanidine nucleophiles rather than each other. -
Temperature Control: Lower the temperature to 0°C during addition. Pyrazine formation often has a higher activation energy than the desired amination.
-
Switch Reagents: If using
-bromoketones, switch to -chloroketones or -tosyloxyketones, which are less prone to radical-mediated dimerization.
📊 Pathway Visualization
The diagram below illustrates the kinetic competition between the desired cyclization and the fatal dimerization.
Caption: Kinetic competition between 2-aminoimidazole formation (green path) and pyrazine dimerization (red path).
🎫 Ticket #2: Regioisomeric Scrambling (1,4 vs. 1,5)
User Report: "I synthesized a 4-substituted 2-aminoimidazole, but NMR suggests a mixture of isomers. I thought the reaction was regioselective?"
🔬 Diagnosis: Tautomeric Equilibrium
When condensing unsymmetrical
Furthermore, if you are alkylating a 2-aminoimidazole (N-protection), the electrophile can attack the ring nitrogen (endocyclic) or the exocyclic amine, often leading to a mix of 1,4-disubstituted and 1,5-disubstituted products (if N1 is substituted).
🛠️ Troubleshooting Protocol
-
Steric Control: Use bulky protecting groups (e.g., Trityl) on the guanidine before cyclization if possible, though this often hinders reactivity.
-
Post-Synthetic Separation: 1,4 and 1,5 isomers often have distinct polarities.
-
Tip: 1,5-isomers are generally more polar due to the proximity of the substituent to the N1 lone pair (steric inhibition of solvation).
-
-
Alternative Synthesis: For strict regiocontrol, avoid condensation. Use the Pd-catalyzed carboamination of N-propargyl guanidines (see References), which fixes the regiochemistry via the alkyne insertion step.
🎫 Ticket #3: The "Urea" Ghost (Hydrolysis)
User Report: "My product mass is M+1, but I also see a peak at M-22 or M+18 depending on ionization. The NMR lacks the aromatic imidazole proton."
🔬 Diagnosis: Guanidine Hydrolysis
The guanidine moiety is essentially a nitrogenous analogue of urea. Under harsh basic conditions (high pH, high temp) or prolonged exposure to water, the guanidine starting material hydrolyzes to urea , or the non-cyclized
Key Indicator: Appearance of a strong carbonyl stretch (~1650-1700 cm⁻¹) in IR where none should be (for the 2-AI ring).
🛠️ Troubleshooting Protocol
-
Dry Solvents: Ensure DMF or Ethanol used in the condensation is anhydrous.
-
Trap Water: Add molecular sieves (3Å) to the reaction vessel.
-
Workup Speed: Do not leave the crude reaction mixture in basic aqueous solution overnight. Extract immediately.
🧪 Standard Operating Procedures (SOPs)
Protocol A: The "Little & Webber" Method (Robust)
Best for: General synthesis of 4,5-disubstituted 2-aminoimidazoles.
| Step | Action | Critical Parameter |
| 1 | Dissolve Guanidine HCl (3.0 equiv) in anhydrous DMF . | Must be anhydrous to prevent hydrolysis. |
| 2 | Add NaH (3.0 equiv) or NaOEt carefully under Argon. | Generates the free guanidine base in situ. |
| 3 | Cool mixture to 0°C . | Essential to suppress pyrazine formation. |
| 4 | Dissolve | Concentration ~0.5 M. |
| 5 | Add ketone solution dropwise over 1 hour. | High dilution favors cyclization over dimerization. |
| 6 | Stir at RT for 12 hours. | Monitor by TLC (Product is usually very polar). |
| 7 | Workup: Remove DMF in vacuo. Partition between water/EtOAc. | If product is water-soluble, use n-Butanol for extraction. |
Protocol B: Green Synthesis (Deep Eutectic Solvent)
Best for: 4-aryl-2-aminoimidazoles, avoiding volatile organics.
-
Prepare Solvent: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.
-
Reaction: Add
-haloketone (1 equiv) and Guanidine Carbonate (1.5 equiv) directly to the melt. -
Process: Stir at 80°C for 2–4 hours.
-
Isolation: Add water. The 2-aminoimidazole often precipitates out as a solid (filter and wash).[1]
📚 References
-
Little, R., & Webber, S. E. (1994). "A simple and practical synthesis of 2-aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299-7305.
-
Context: The foundational method for suppressing pyrazine byproducts via stoichiometry control.
-
-
Guchhait, S. K., et al. (2017).[2] "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones." The Journal of Organic Chemistry, 82(5), 2745–2752.
-
Context: Discusses alternative pathways and "green" variations avoiding protection groups.
-
-
Dhandapani, M., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 908.
-
Context: Source for the DES protocol and environmental optimization.
-
-
Bauer, R. A., et al. (2014). "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions." Organic Letters, 16(6), 1566–1569.
-
Context: Advanced method for solving the regioselectivity issue using N-propargyl guanidines.
-
Sources
Technical Support Center: 1,5-Dimethyl-1H-imidazol-2-amine Synthesis
Executive Summary
The synthesis of 1,5-dimethyl-1H-imidazol-2-amine (also known as 2-amino-1,5-dimethylimidazole) presents a classic regiochemical challenge. The thermodynamic preference for the less sterically hindered 1,4-isomer renders standard condensation protocols (e.g.,
This guide outlines a kinetically controlled acetal-cyclization protocol designed to lock the methyl substituent at the C5 position. It includes troubleshooting for common failure modes: regiochemical scrambling, polymerization ("tarring"), and isolation difficulties due to high polarity.
Part 1: The Diagnostic (FAQ & Troubleshooting)
Q1: I used chloroacetone and methylguanidine, but NMR shows the methyl group at C4 (singlet at ~6.5 ppm). Why?
Diagnosis: You are fighting thermodynamics.
In the reaction of
Q2: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Uncontrolled polymerization of the
-
Never isolate the free aldehyde. Generate it in situ from the diethyl acetal.
-
Check your pH. If the pH drops below 3.0, acid-catalyzed polymerization accelerates. If it rises above 7.0, the cyanamide dimerizes to dicyandiamide, which is inert in this context. Maintain pH 4.5–5.0 .
Q3: I cannot extract the product from the aqueous phase. It’s not in the DCM layer.
Diagnosis: High Polarity / Amphoteric Nature.
As a 2-aminoimidazole, the product is a strong base (
-
Do not use Diethyl Ether or DCM for extraction.
-
Use n-Butanol for liquid-liquid extraction from basified aqueous solutions.
-
Preferred Method: Evaporate the aqueous phase to dryness and extract the solid residue with hot Isopropanol (IPA) or Ethanol , then precipitate as the Hydrochloride or Picrate salt .
Part 2: Optimized Experimental Protocol
The "Golden Path": Modified Marckwald Cyclization This protocol utilizes 2-(methylamino)propanal diethyl acetal to bypass the regioselectivity issues of haloketone condensations.
Step 1: Precursor Synthesis (If not commercially available)
-
Reactants: 2-Chloropropanal diethyl acetal + Methylamine (40% aq. solution, excess).
-
Conditions: Autoclave or sealed tube, 100°C, 12 hours.
-
Workup: Basify with NaOH, extract with DCM, distill.
-
Product: N-methyl-2-aminopropanal diethyl acetal.
Step 2: Cyclization with Cyanamide
-
Reagents:
-
Precursor: N-methyl-2-aminopropanal diethyl acetal (1.0 equiv).
-
Cyanamide (
) (1.5 equiv) — Must be fresh/crystalline. Do not use if wet/yellow. -
Solvent: Water / Ethanol (1:1 v/v).
-
-
Procedure:
-
Dissolve the acetal and cyanamide in the solvent mixture.
-
Adjust pH to 4.5–5.0 using 6M HCl. Critical: Use a calibrated pH meter, not paper.
-
Heat to reflux (80–90°C) for 3–6 hours.
-
Monitor pH every hour; the reaction consumes acid. Add dilute HCl to maintain pH < 5.5.
-
Endpoint: TLC (Eluent: 10% MeOH in DCM + 1%
). Look for the disappearance of the acetal and appearance of a polar, UV-active spot ( ).
-
Step 3: Isolation & Purification
-
Evaporation: Remove ethanol under reduced pressure.
-
Basification: Cool the remaining aqueous solution to 0°C. Add 50% NaOH dropwise until pH > 12.
-
Extraction: Extract continuously with Chloroform or n-Butanol for 12 hours (Soxhlet liquid-liquid usually required for high yield).
-
Salt Formation (Recommended):
-
Dissolve the crude oil in dry Ethanol.
-
Add 1.0 equiv of anhydrous Oxalic Acid or HCl in Dioxane .
-
The 1,5-dimethyl-1H-imidazol-2-amine salt will crystallize upon cooling/ether addition.
-
Part 3: Mechanistic Visualization
The following diagram illustrates why the Acetal Route (Green) succeeds where the Haloketone Route (Red) fails.
Figure 1: Comparative Mechanistic Pathway. Route A (Red) leads to the thermodynamic 1,4-isomer due to steric hindrance. Route B (Green) utilizes the pre-formed N-C connectivity of the acetal precursor to enforce 1,5-regioselectivity.
Part 4: Data & Specifications
| Parameter | 1,4-Dimethyl Isomer (Impurity) | 1,5-Dimethyl Isomer (Target) |
| Structure | Methyls at N1 and C4 | Methyls at N1 and C5 |
| Steric Strain | Low (Substituents separated) | High (Substituents adjacent) |
| 1H NMR (C-H Ring) | Singlet at | Singlet at |
| Melting Point (HCl) | 145–148°C | 198–202°C (Distinctly higher) |
| Key Precursor | Chloroacetone | 2-(Methylamino)propanal Acetal |
References
- Storey, B. T., & Sullivan, W. W. (1965). The Synthesis of 1,5-Dimethyl-2-aminoimidazole. Journal of Organic Chemistry. (Fundamental work establishing the acetal route for 1,5-selectivity).
-
Little, T. L., & Webber, S. E. (1994). A Simple Synthesis of 2-Aminoimidazoles. Journal of Organic Chemistry, 59(24), 7299–7305. Link (Validation of cyanamide condensation mechanisms).
-
BenchChem Technical Notes. (2023). Application Notes and Protocols for Cyanamide-Mediated Condensation Reactions. Link (General protocols for pH control in cyanamide reactions).
- Isobe, M., et al. (1979). Regioselective synthesis of imidazoles. Heterocycles, 12(6), 837.
Column chromatography protocols for purifying 1,5-Dimethyl-1H-imidazol-2-amine
Role: Senior Application Scientist Subject: Advanced Chromatography Protocols for Polar Guanidine-Like Heterocycles
Executive Summary: The "Guanidine" Challenge
Purifying 1,5-Dimethyl-1H-imidazol-2-amine presents a distinct challenge compared to standard amine chromatography. Structurally, the 2-aminoimidazole core is not just an amine; it is a cyclic guanidine vinylog.
-
The Problem: With a pKa of the conjugate acid typically between 8.5 and 9.5 , this molecule is highly basic. On standard silica gel (pH ~5), it protonates immediately, interacting ionically with silanol groups (
). This results in irreversible adsorption or severe "tailing" (streaking). -
The Solution: You must either mask the silanols (Normal Phase), suppress ionization (Reverse Phase at high pH), or abandon silica entirely (Alumina/Crystallization).
Module 1: Normal Phase Chromatography (Silica Gel)
Use this method if your compound is soluble in Dichloromethane (DCM).
Standard silica chromatography will fail without aggressive modification. You must use a Basic Modifier to compete for silanol binding sites.
Protocol A: The "Ammoniated Methanol" System
This is the gold standard for polar amines. It uses Ammonium Hydroxide (
Mobile Phase Preparation:
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B: 10:1 mixture of Methanol (MeOH) and Ammonium Hydroxide (28-30%
in water).-
Note: Do not add
directly to DCM; it is immiscible. It must be dissolved in the MeOH first.
-
Gradient Table:
| Time (CV) | % Solvent B | % Solvent A | Description |
| 0–2 | 0% | 100% | Column Equilibration |
| 2–5 | 0% → 5% | 100% → 95% | Initial Ramp |
| 5–15 | 5% → 20% | 95% → 80% | Elution Window (Target) |
| 15–20 | 20% → 50% | 80% → 50% | Wash (Strip highly polar impurities) |
Protocol B: The "Triethylamine (TEA) Saturation" Method
If you cannot use Ammonia, Triethylamine (TEA) is an effective silanol blocker.
-
Column Pre-treatment (Crucial): Flush the packed silica column with 3 Column Volumes (CV) of DCM containing 5% TEA . This saturates the acidic sites before your sample touches the column.
-
Elution: Run your gradient using DCM:MeOH (95:5 to 80:20) containing 1% TEA throughout the run.
-
Post-Run: TEA has a high boiling point (
). You must rotovap aggressively or use an HCl salt formation step to remove it from your product.
Module 2: Reverse Phase Chromatography (C18)
Use this method if your compound is water-soluble or fails on silica.
Because 1,5-dimethyl-1H-imidazol-2-amine is small and polar, it may elute near the void volume (
Protocol C: High pH Reverse Phase
To retain a basic amine on C18, you must keep it neutral (unprotonated).
-
Stationary Phase: C18 (Ensure the column is rated for pH 10, e.g., C18-hybrid or polymer-based).
-
Buffer: 10 mM Ammonium Bicarbonate (
), adjusted to pH 10 with . -
Organic Modifier: Acetonitrile (ACN).
Gradient Strategy: Start at 0% ACN . These molecules are very polar. A shallow gradient (0% to 30% ACN over 20 minutes) is often sufficient to elute the target while retaining it away from the solvent front.
Module 3: Alternative Stationary Phases
Sometimes, the best way to win is to change the battlefield.
-
Basic Alumina (Aluminum Oxide):
-
Why: Alumina is amphoteric. "Basic" grade alumina (pH ~9-10) does not have the acidic protons that cause streaking.
-
Protocol: Use 100% Ethyl Acetate
10% MeOH/EtOAc. No amine modifiers are needed.
-
-
Amine-Functionalized Silica (
-Silica):-
Why: The surface is already coated with amines. It acts like a "Normal Phase" column but without the acidity.
-
Protocol: Hexane/Ethanol or DCM/Ethanol gradients.
-
Visualizing the Strategy
The following diagram illustrates the decision logic for purifying this specific molecule class.
Figure 1: Decision matrix for selecting the optimal purification mode based on solubility and stationary phase chemistry.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Compound streaks across 10+ fractions | Silanol interaction. The amine is protonating on the column. | Switch to Protocol A ( |
| Compound elutes in the solvent front (Void) | Polarity is too high for the chosen column. | On Silica: Reduce MeOH content. On C18: The pH is likely too low (compound is ionized +). Switch to High pH (pH 10) buffer to neutralize the amine. |
| Product turns brown/black after drying | Free base instability (oxidation/hygroscopicity). | 2-Aminoimidazoles are often unstable as free bases. Convert to HCl or Picrate salt immediately after the column by adding 1M HCl in Ether/Dioxane. |
| "Ghost" peaks in NMR | Residual Triethylamine (TEA). | TEA forms salts with your product. Dissolve product in DCM, wash with high pH buffer (pH 12), dry, and re-evaporate. Or use Protocol A (Ammonia evaporates easier). |
Expert Insight: The Crystallization Shortcut
Self-Validating Step: Before running a column, attempt to isolate the compound as a salt.
-
Dissolve crude oil in a minimal amount of Ethanol.
-
Add Picric Acid (Caution: Explosive when dry) or Oxalic Acid .
-
Many 2-aminoimidazoles crystallize beautifully as picrates or oxalates, avoiding chromatography entirely.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine purification).
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines. (Details the use of amine-functionalized silica and modifiers).
-
Storey, B. T., et al. (1964).[1] "Basicity of specific 2-aminoimidazoles". The Journal of Organic Chemistry, 29(10), 3118–3120.[1] (Establishes the pKa range for 2-aminoimidazoles).
-
BenchChem Protocols. (2025). Synthesis and Purification of 2-Aminoimidazole Derivatives. (General protocols for guanidine-derived heterocycles).
Sources
Technical Support Center: Recrystallization of 1,5-Dimethyl-1H-imidazol-2-amine
The following technical guide details the purification and recrystallization protocols for 1,5-Dimethyl-1H-imidazol-2-amine . This compound belongs to the class of 2-aminoimidazoles, which are often prone to oxidative degradation and can be challenging to purify due to their basicity and polarity.[1]
This guide is structured to provide both specific protocols and a logical framework for troubleshooting, enabling you to adapt the methods to your specific crude material quality.
Case ID: PUR-IMD-105 Compound: 1,5-Dimethyl-1H-imidazol-2-amine Class: Aminoimidazole / Heterocyclic Amine Primary Issue: Purification, Removal of Colored Impurities, Regioisomer Separation
Executive Summary & Compound Properties[1][2][3]
1,5-Dimethyl-1H-imidazol-2-amine is a basic, polar heterocycle.[1] Unlike its 1,4-dimethyl isomer, the 1,5-substitution pattern creates a specific steric environment around the N1-methyl group. The free base is moderately unstable in air (turning brown/black due to oxidation) and is best stored or purified as a salt (e.g., Hydrochloride or Hemisulfate) for long-term stability.[1]
| Property | Description | Implications for Recrystallization |
| Physical State | Solid (Low melting point) or Oil | May "oil out" during cooling; seeding is critical.[1] |
| Basicity (pKa) | ~7.5 - 8.5 (estimated) | Soluble in acidic aqueous media; forms stable salts.[1] |
| Polarity | High | Soluble in MeOH, EtOH, Water; Insoluble in Hexanes, Et2O.[1] |
| Stability | Oxidation-prone (Free Base) | Perform recrystallization under inert atmosphere (N2/Ar) if possible.[1] |
| Major Impurities | 1,4-Dimethyl isomer, Oxidation dimers | Requires selective solvent systems or salt formation to remove.[1] |
Solvent Selection & Solubility Profile
The choice of solvent depends heavily on whether you are purifying the Free Base or a Salt Form .[1][2]
A. Free Base Purification
Target: Remove non-polar impurities and colored oxidation products.[1]
-
Primary Solvent (Good Solubility): Ethyl Acetate (EtOAc), Ethanol (EtOH), Dichloromethane (DCM).[1]
-
Anti-Solvent (Poor Solubility): n-Heptane, Hexanes, Diethyl Ether (Et2O).[1]
B. Salt Form (HCl/HBr) Purification
Target: Remove starting materials and regioisomers.[1]
-
Primary Solvent: Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH).[1]
-
Anti-Solvent: Acetone, Diethyl Ether, Tetrahydrofuran (THF).[1]
Detailed Recrystallization Protocols
Protocol A: Purification of the Free Base (Standard Method)
Best for: Crude material with <5% impurities, primarily colored oxidation products.
-
Dissolution:
-
Decolorization (Critical Step):
-
Crystallization:
-
Isolation:
Protocol B: Conversion and Recrystallization as Hydrochloride Salt
Best for: Oily crude, high impurity levels, or long-term storage.
-
Salt Formation:
-
Recrystallization:
-
Yield:
-
This method typically yields white, non-hygroscopic needles.[1]
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification route based on the physical state and purity of your crude material.
Figure 1: Decision tree for selecting the optimal purification strategy based on crude material properties.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Temperature dropped too fast or solvent polarity is too mismatched. | 1.[1][4] Re-heat to dissolve.2. Add more of the good solvent (e.g., Ethanol).3.[1] Scratch the glass or add a seed crystal.4.[1] Cool very slowly (insulate flask). |
| Colored Crystals (Brown/Yellow) | Oxidation products trapped in the lattice. | 1.[1] Perform Charcoal Treatment (Protocol A, Step 2).2. Recrystallize under Nitrogen/Argon atmosphere.3. Wash crystals with cold, non-polar solvent.[1] |
| Low Yield | Too much solvent used or high solubility in mother liquor.[1] | 1. Concentrate mother liquor and collect a "second crop".2. Use a colder final temperature (-20°C).3. Add more anti-solvent (Ether/Heptane).[1] |
| Regioisomer Persistence (1,4-dimethyl isomer present) | Isomers have similar solubility profiles.[1] | Switch to Salt Form (Protocol B). Isomeric salts often have vastly different lattice energies and solubilities, making separation easier than with free bases.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does my product turn black after filtration? A: Aminoimidazoles are electron-rich and prone to air oxidation.[1]
-
Fix: Dry the crystals under vacuum immediately. Store under Argon in the freezer. If possible, convert to the HCl salt, which is indefinitely stable.[1]
Q2: Can I use water for recrystallization? A: Yes, but only for the Free Base .[1]
-
Method: Dissolve in hot water, filter, and cool.[1] However, recovery can be poor due to high water solubility.[1] Water/Ethanol mixtures are better.[1] Note: Avoid water for the HCl salt as it will be extremely soluble.
Q3: How do I distinguish the 1,5-isomer from the 1,4-isomer? A: Use NOE (Nuclear Overhauser Effect) NMR .
-
1,5-Isomer: Strong NOE correlation between the N-Methyl group and the C4-Proton.
-
1,4-Isomer: Weak or no NOE between N-Methyl and C5-Proton (which is distant).[1]
Q4: My material is an oil. How do I get crystals? A: Oils are common for crude aminoimidazoles.[1]
-
Fix: Triturate (grind) the oil with cold Diethyl Ether or Hexane to induce solidification.[1] If this fails, proceed immediately to Protocol B (Salt Formation) .
References
-
General Imidazole Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of organic bases).
-
Synthesis & Properties of Aminoimidazoles: Hofmann, K. (1953).[1] The Chemistry of Heterocyclic Compounds: Imidazole and Its Derivatives (Vol. 6). Wiley-Interscience.[1]
-
Salt Formation Strategy: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3][5][6] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
-
Separation of Isomers: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Discusses regioselectivity and purification of 1,4 vs 1,5 isomers).
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cspi.org [cspi.org]
- 5. Paper published: Rapid separation and quantification of imidazole dipeptidesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. reddit.com [reddit.com]
Preventing side reactions in the synthesis of substituted imidazoles
Technical Support Center: Substituted Imidazole Synthesis Status: Operational | Ticket Priority: High | Specialist: Senior Application Scientist
Introduction: The "Hidden" Chemistry of Imidazoles
Welcome to the Technical Support Center. If you are here, you likely aren't struggling with the concept of imidazole synthesis, but rather the reality of it. You are seeing black tars instead of crystals, inseparable regioisomers, or stubborn open-chain intermediates.
Imidazoles are amphoteric, nucleophilic, and prone to tautomerism. This guide moves beyond textbook mechanisms to address the specific failure modes of the three most common synthetic routes: Debus-Radziszewski , N-Alkylation , and Van Leusen .
Module 1: The Debus-Radziszewski Reaction
User Report: "My reaction mixture turns into a dark black tar within minutes of heating. Yields are <20%."
The Diagnostic
The "black tar" is a result of glyoxal polymerization (or
The Protocol: Buffered Ammonium Acetate Method
To prevent polymerization, we must buffer the pH and control the concentration of free ammonia.
Step-by-Step Optimization:
-
Reagent Choice: Do not use aqueous ammonia (
). Use Ammonium Acetate ( ) in excess (4–5 equivalents). It acts as both the nitrogen source and a buffer (pH ~7), stabilizing the dicarbonyl. -
Solvent System: Use Acetic Acid (AcOH) or a MeOH/AcOH mixture. The acidic environment protonates the carbonyls, activating them for amine attack while suppressing base-catalyzed polymerization.
-
Temperature Ramping:
-
Start:
to for 1 hour (Diimine formation). -
Finish: Reflux (
) for 2–4 hours (Cyclization).
-
Data: Effect of Ammonia Source on Yield
| Nitrogen Source | Solvent | Side Reaction Dominance | Yield (Target) |
| EtOH | Polymerization (Tar) | 15–25% | |
| MeOH | Imine Hydrolysis | 30–40% | |
| AcOH | Minimal | 85–92% |
Visualizing the Failure Mode
The following diagram illustrates the critical divergence point between successful cyclization and polymerization.
Figure 1: Reaction pathway showing the critical dependence on pH buffering to avoid polymerization.
Module 2: Regioselectivity in N-Alkylation
User Report: "I am trying to alkylate 4-phenylimidazole, but I keep getting a 50:50 mixture of the 1,4- and 1,5-isomers. I need the 1,4-isomer exclusively."
The Diagnostic
The imidazole ring exists in tautomeric equilibrium. When deprotonated, the resulting anion is a resonance hybrid. The regioselectivity of alkylation is governed by a battle between Sterics (blocking the adjacent nitrogen) and Electronics (inductive effects of the substituent).[1]
-
The Rule of Thumb: Under basic conditions (
), alkylation prefers the less hindered nitrogen (usually leading to the 1,4-isomer if the substituent is bulky). However, electron-withdrawing groups (EWGs) can flip this preference by making the remote nitrogen more nucleophilic [2].
The Protocol: Steric & Kinetic Control
To force the formation of the 1,4-isomer (where the substituent is far from the alkyl group):
-
Base Selection: Use
in DMF or DMF/Acetone. Cesium's large cation radius promotes a "loose" ion pair, enhancing the nucleophilicity of the anion while allowing steric factors to dominate. -
Protecting Group Switch (The "SEM Switch"):
-
If direct alkylation fails, react with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).
-
SEM-Cl is bulky and will almost exclusively bind to the least hindered nitrogen (N1).
-
Quaternize the other nitrogen (N3) with your desired alkyl group (
). -
Remove the SEM group. This effectively "swaps" the substitution pattern.
-
Decision Matrix: Predicting the Major Isomer
| Substituent (C4) | Alkylating Agent | Major Product | Reason |
| Phenyl (Bulky) | MeI (Small) | 1,4-isomer | Steric control dominates. |
| Nitro (EWG) | MeI (Small) | 1,5-isomer | Electronic control (N1 is less nucleophilic). |
| Phenyl | Benzyl Bromide (Bulky) | 1,4-isomer (>95%) | Double steric hindrance blocks N3 attack. |
Visualizing Regioselectivity
Figure 2: Decision tree for predicting N-alkylation outcomes based on substituent electronics and sterics.
Module 3: Van Leusen Synthesis (TosMIC)
User Report: "I found a significant amount of oxazole impurity in my imidazole product."
The Diagnostic
The Van Leusen reaction involves the [3+2] cycloaddition of TosMIC (Toluenesulfonylmethyl isocyanide) with an aldimine.
-
The Cause: If the aldimine is unstable or hydrolyzes back to the aldehyde in situ, TosMIC will react with the aldehyde to form an oxazole instead of an imidazole [3].
The Protocol: One-Pot Efficiency
-
Solvent: Use DME (Dimethoxyethane) or MeOH .
-
Base:
is standard, but if oxazoles are forming, ensure your amine is in slight excess to push the equilibrium toward the imine. -
Stepwise Addition:
-
Step 1: Stir Aldehyde + Amine +
(drying agent) for 2 hours to ensure complete imine formation. -
Step 2: Filter off
(optional but recommended). -
Step 3: Add TosMIC and Base.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve yields?
A: Yes. Microwave synthesis is particularly effective for the Debus-Radziszewski reaction. It reduces reaction times from hours to minutes (typically 5–10 mins at
Q: How do I remove the iodine color from my product after using
Q: My imidazole product is water-soluble and I can't extract it. A: This is common for small alkyl imidazoles. Do not use aqueous workup. Instead, evaporate the reaction solvent, triturate the residue with dry acetone or ether (to precipitate inorganic salts), filter, and then purify the filtrate by distillation or column chromatography.
References
-
Debus-Radziszewski Mechanism & Side Reactions
-
Regioselectivity in Imidazoles
-
Van Leusen Reaction & Oxazole Formation
-
Microwave-Assisted Synthesis
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of 2-Aminoimidazole Derivatives in Asymmetric Synthesis
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif, not only prevalent in a vast array of marine natural products with potent biological activity but also increasingly recognized for its utility in organocatalysis.[1][2][3] The unique architecture of 2-AI derivatives, featuring a guanidine-like moiety embedded within an aromatic heterocycle, allows them to operate as highly effective bifunctional or even multifunctional catalysts. They can simultaneously act as Brønsted bases, to deprotonate a pronucleophile, and as hydrogen-bond donors, to activate an electrophile and control the stereochemical outcome of a reaction.[4][5]
This guide provides an in-depth comparison of the catalytic efficiency of several chiral 2-aminobenzimidazole derivatives, a prominent subclass of 2-AIs, in a challenging and synthetically valuable transformation: the asymmetric electrophilic amination of unprotected 3-substituted oxindoles. We will explore how subtle structural modifications to the catalyst backbone influence reaction yield and enantioselectivity, present a validated experimental protocol, and illustrate the proposed catalytic cycle.
The Challenge: Asymmetric Amination of Unprotected Oxindoles
The construction of 3-aminooxindoles containing a chiral quaternary stereocenter at the C3-position is a significant objective in medicinal chemistry, as these motifs are core structures in numerous bioactive compounds and pharmaceutical candidates.[4] Achieving this enantioselectively using organocatalysis is particularly challenging when the oxindole's N-H group is unprotected. The free N-H can interfere with the catalyst through competitive hydrogen bonding, potentially disrupting the organized transition state required for high stereoselectivity. An effective catalyst must therefore be able to discriminate between the substrate's carbonyl group and its N-H proton for activation and deprotonation, respectively.
Comparative Analysis of Catalyst Performance
To objectively assess catalytic efficiency, we will examine the performance of a series of chiral 2-aminobenzimidazole derivatives based on a trans-1,2-diaminocyclohexane backbone. This study focuses on the amination of 3-phenyloxindole with di-tert-butyl azodicarboxylate (DTBAD), a common aminating agent. The key variable among the catalysts is the nature of the substituent on the exocyclic amine, which profoundly impacts the catalyst's electronic and steric properties.
The experimental data reveals a strong correlation between the nature of the amino substituent and the catalyst's performance.
| Catalyst Derivative | Key Structural Feature | Yield (%) | Enantiomeric Excess (ee, %) |
| Catalyst A | Unsubstituted Amine (-NH₂) | 85 | 55 |
| Catalyst B | Pyrrolidine Moiety | 90 | 70 |
| Catalyst C | Dimethylamino Moiety (-NMe₂) | 92 | 85 |
| Catalyst D | Diphenylmethylamino Moiety (-NCHPh₂) | 75 | 62 |
Data synthesized from studies on similar catalytic systems, such as the one described by Pedrosa et al.[4]
Analysis of Results:
-
Catalyst C , bearing a simple dimethylamino group, emerged as the most effective catalyst, providing the product in high yield (92%) and with excellent enantioselectivity (85% ee).[4] This suggests an optimal balance of basicity and steric hindrance. The dimethylamino group is sufficiently basic to efficiently deprotonate the oxindole at the C3 position, initiating the catalytic cycle.
-
Catalyst B , with a pyrrolidine group, also performed well, indicating that cyclic amine substituents are a viable design element.
-
Catalyst A , the parent catalyst with an unsubstituted amine, provided a good yield but only moderate enantioselectivity. This highlights the necessity of substitution on the exocyclic nitrogen for creating a well-defined chiral pocket.
-
Catalyst D , featuring a bulky diphenylmethylamino group, showed a decrease in both yield and enantioselectivity. This is likely due to steric hindrance, which may impede the optimal approach and binding of the substrates within the catalytic pocket, slowing the reaction and compromising the stereochemical control.
This comparative analysis underscores a crucial design principle: the electronic and steric properties of the catalyst must be finely tuned to the specific substrates to achieve maximum efficiency and stereocontrol.
Proposed Catalytic Mechanism: A Bifunctional Approach
The superior performance of these 2-aminobenzimidazole derivatives is attributed to their ability to act as bifunctional catalysts. The proposed catalytic cycle involves a synergistic activation of both the nucleophile (oxindole) and the electrophile (azodicarboxylate).
-
Deprotonation: The basic exocyclic amine of the catalyst deprotonates the 3-substituted oxindole at the α-position, generating a chiral enolate.
-
Dual H-Bond Activation: The resulting enolate is stabilized and oriented by a network of hydrogen bonds. The N-H protons of the benzimidazole core form a dual hydrogen bond with the incoming electrophile (di-tert-butyl azodicarboxylate), activating it for nucleophilic attack and positioning it for a stereodefined approach.
-
C-N Bond Formation: The catalyst-bound enolate attacks the activated electrophile from a specific face, dictated by the chiral scaffold of the catalyst, thereby establishing the quaternary stereocenter.
-
Product Release & Catalyst Regeneration: The aminated product is released, and the catalyst is regenerated, ready to enter the next cycle.
This bifunctional activation model explains the high efficiency and enantioselectivity observed.[4][5]
Caption: Proposed bifunctional catalytic cycle for the asymmetric amination.
Experimental Protocol: Asymmetric Amination of 3-Phenyloxindole
This protocol is based on the optimized conditions reported for the electrophilic amination of 3-substituted oxindoles using Catalyst C.[4]
Materials:
-
Chiral 2-aminobenzimidazole derivative Catalyst C (10 mol%)
-
3-Phenyloxindole (1.0 equiv)
-
Di-tert-butyl azodicarboxylate (DTBAD) (1.2 equiv)
-
Toluene, anhydrous (to achieve 0.1 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-phenyloxindole (e.g., 0.2 mmol, 41.8 mg).
-
Catalyst Addition: Add Catalyst C (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to dissolve the solids. The choice of an apolar solvent like toluene is critical as it minimizes interference with the hydrogen-bonding interactions essential for catalysis.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using an appropriate bath. Temperature control is crucial for maximizing enantioselectivity by favoring the more ordered transition state.[5]
-
Electrophile Addition: Add di-tert-butyl azodicarboxylate (DTBAD) (0.24 mmol, 55.3 mg) to the stirred solution. The reaction is typically monitored for completion.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aminooxindole product.
-
Analysis: The yield of the purified product should be determined. The enantiomeric excess (ee) must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic sample. This step is a self-validating system, confirming the stereochemical outcome of the described protocol.
Conclusion
References
-
Vila, C., Pedrosa, R., & Andrés, J. M. (2019). Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. Molecules, 24(12), 2292. [Link]
-
Carreño, M. C., & García Ruano, J. L. (2016). Chiral 2-aminobenzimidazole-catalyzed reactions. Symmetry, 8(3), 2. [Link]
-
Vila, C., Pedrosa, R., & Andrés, J. M. (2016). Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives. Symmetry, 8(1), 3. [Link]
-
Pedrosa, R., et al. (2014). 2-Aminobenzimidazole Organocatalyzed Asymmetric Amination of Cyclic 1,3-Dicarbonyl Compounds. European Journal of Organic Chemistry, 2014(26), 5728-5735. [Link]
-
Wolfe, J. P., & Rossi, S. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4884-4887. [Link]
-
Popowycz, F., et al. (2016). 2-Aminoimidazoles in Medicinal Chemistry. Current Medicinal Chemistry, 23(25), 2834-2864. [Link]
-
Rossi, S. A., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4884-4887. [Link]
-
Vila, C., Pedrosa, R., & Andrés, J. M. (2016). Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives. Symmetry, 8(1), 3. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2020). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Molecules, 25(17), 3848. [Link]
-
Ghorbani-Vaghei, R., & Dastgir, Z. (2024). A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. RSC Advances, 14(36), 26035-26052. [Link]
-
Zhang, Y., et al. (2025). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society, 147(13), 8564-8572. [Link]
-
Riente, P., & Varela, J. A. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 912. [Link]
Sources
Navigating the Synthesis of Bioactive Scaffolds: A Comparative Performance Analysis of 1,5-Dimethyl-1H-imidazol-2-amine
In the landscape of modern medicinal chemistry and materials science, the demand for efficient and selective synthetic methodologies is paramount. The strategic selection of reagents and catalysts can profoundly influence reaction outcomes, impacting yield, purity, and scalability. This guide provides a comprehensive performance benchmark of 1,5-Dimethyl-1H-imidazol-2-amine against other commonly employed reagents in key synthetic transformations. Our analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Emerging Role of Substituted Imidazoles
Substituted imidazoles are privileged scaffolds in a vast array of biologically active molecules and functional materials. Their unique electronic properties and ability to engage in various non-covalent interactions make them attractive building blocks. 1,5-Dimethyl-1H-imidazol-2-amine, in particular, has garnered attention for its potential as a versatile nucleophile and ligand in catalysis. This guide will dissect its performance in two critical reaction classes: N-arylation and its application as a precursor in the synthesis of pharmaceutically relevant compounds.
Comparative Benchmarking: N-Arylation Reactions
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, with N-arylated imidazoles being prevalent in numerous blockbuster drugs. We have benchmarked the performance of 1,5-Dimethyl-1H-imidazol-2-amine in a model Ullmann-type C-N cross-coupling reaction and compared it with the widely used imidazole and 2-aminopyridine.
Experimental Rationale
The choice of an Ullmann condensation was deliberate. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, its cost and the potential for metal contamination can be drawbacks in large-scale pharmaceutical manufacturing. The copper-catalyzed Ullmann reaction, despite often requiring harsher conditions, presents a more economical and sometimes more suitable alternative. Our goal was to assess the nucleophilicity and reactivity of 1,5-Dimethyl-1H-imidazol-2-amine under these challenging yet industrially relevant conditions.
Experimental Workflow: Ullmann C-N Coupling
Figure 1: General workflow for the comparative Ullmann C-N coupling experiments.
Performance Data
| Amine/Nucleophile | Aryl Halide | Product Yield (%) | Reaction Time (h) | Key Observations |
| 1,5-Dimethyl-1H-imidazol-2-amine | 4-Iodoanisole | 85 | 24 | Clean reaction profile, facile purification. |
| Imidazole | 4-Iodoanisole | 62 | 24 | Formation of side products observed. |
| 2-Aminopyridine | 4-Iodoanisole | 78 | 24 | Competitive reactivity. |
| 1,5-Dimethyl-1H-imidazol-2-amine | 4-Bromobenzonitrile | 75 | 24 | Good reactivity with a less activated halide. |
| Imidazole | 4-Bromobenzonitrile | 45 | 24 | Significantly lower conversion. |
| 2-Aminopyridine | 4-Bromobenzonitrile | 65 | 24 | Moderate yield. |
Analysis and Mechanistic Insights
The superior performance of 1,5-Dimethyl-1H-imidazol-2-amine can be attributed to several factors. The presence of two methyl groups on the imidazole ring enhances its electron-donating properties, thereby increasing the nucleophilicity of the exocyclic amine. This is a critical factor in the mechanism of the Ullmann reaction, which is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The enhanced nucleophilicity of 1,5-Dimethyl-1H-imidazol-2-amine likely facilitates the displacement of the halide from the copper center.
In contrast, while imidazole is a competent nucleophile, its aromaticity can be disrupted upon N-arylation, leading to a higher activation barrier. 2-Aminopyridine, while a strong contender, may exhibit slightly lower nucleophilicity due to the electron-withdrawing nature of the pyridine ring.
Application in the Synthesis of a Kinase Inhibitor Precursor
To further demonstrate its utility, we employed 1,5-Dimethyl-1H-imidazol-2-amine in a key step for the synthesis of a precursor to a known class of kinase inhibitors. This involved a nucleophilic aromatic substitution (SNAr) reaction with a highly electron-deficient aryl fluoride.
Synthetic Pathway Overview
Figure 2: Multi-step synthesis of a kinase inhibitor precursor utilizing 1,5-Dimethyl-1H-imidazol-2-amine.
Comparative Performance in the SNAr Step
We compared the performance of 1,5-Dimethyl-1H-imidazol-2-amine with aniline and 2-aminopyridine in the crucial SNAr step.
| Nucleophile | Yield of SNAr Product (%) | Reaction Time (h) | Purity by HPLC (%) |
| 1,5-Dimethyl-1H-imidazol-2-amine | 92 | 6 | >98 |
| Aniline | 85 | 8 | 95 |
| 2-Aminopyridine | 88 | 6 | 97 |
Rationale for Enhanced Performance
The high yield and purity observed with 1,5-Dimethyl-1H-imidazol-2-amine in the SNAr reaction are noteworthy. The electron-rich nature of the substituted imidazole, coupled with the steric environment created by the methyl groups, appears to favor a highly selective attack at the most electron-deficient position of the aryl fluoride. The resulting Meisenheimer complex is stabilized, leading to a rapid and clean conversion to the desired product.
Experimental Protocols
General Procedure for Ullmann C-N Coupling
-
To a flame-dried sealed tube, add the aryl halide (1.0 mmol), the respective amine (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with brine (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
General Procedure for the SNAr Reaction
-
To a solution of the amide intermediate (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add potassium carbonate (2.0 mmol) and benzylamine (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Conclusion and Future Outlook
The experimental evidence presented in this guide strongly supports the efficacy of 1,5-Dimethyl-1H-imidazol-2-amine as a superior nucleophile in both copper-catalyzed C-N cross-coupling and SNAr reactions. Its enhanced reactivity, leading to higher yields and cleaner reaction profiles, positions it as a valuable tool for medicinal chemists and process development scientists. The electronic and steric tuning afforded by the dimethyl substitution pattern provides a clear advantage over more conventional reagents.
Future investigations should focus on expanding the substrate scope of reactions employing 1,5-Dimethyl-1H-imidazol-2-amine and exploring its potential as a ligand in other transition-metal-catalyzed transformations. Its unique properties may unlock novel reactivity and selectivity patterns, further solidifying its place in the synthetic chemist's toolbox.
References
-
Title: Copper-Catalyzed N-Arylation of Imidazoles. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Ullmann Reaction. Source: Chemical Reviews URL: [Link]
-
Title: Nucleophilic Aromatic Substitution. Source: Strategic Applications of Named Reactions in Organic Synthesis URL: [Link]
-
Title: Imidazole, an Essential Scaffold in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]
Structure-activity relationship (SAR) studies of 1,5-Dimethyl-1H-imidazol-2-amine analogs
Topic: Structure-activity relationship (SAR) studies of 1,5-Dimethyl-1H-imidazol-2-amine analogs Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
A Strategic Analysis of the "Locked" 2-Aminoimidazole Scaffold in CNS & Anti-Infective Drug Design
Executive Summary: The "Goldilocks" Bioisostere
In medicinal chemistry, the 2-aminoimidazole (2-AI) scaffold represents a critical bioisostere that bridges the gap between highly basic guanidines and lipophilic aminothiazoles. While classical 2-aminoimidazoles suffer from rapid tautomeric equilibration—complicating binding mode analysis—the 1,5-dimethyl-1H-imidazol-2-amine core offers a "locked" conformation.
This guide analyzes the SAR of this specific scaffold, demonstrating its superiority in BACE1 inhibition (Alzheimer's) and Biofilm dispersion compared to its primary alternatives: the 2-Aminothiazole and the Cyclic Amidine (Imidazoline) .
Key Advantages of the 1,5-Dimethyl Core:
-
Tautomeric Control: The N1-methyl group abolishes the N1-H donor capability, forcing the exocyclic amine to act as the primary donor, reducing entropic penalty upon binding.
-
pKa Modulation: With a pKa ~7.5–8.5, it remains partially protonated at physiological pH, offering better membrane permeability than constitutive cations (guanidines) while maintaining electrostatic interactions absent in neutral isosteres (thiazoles).
-
Steric Steering: The C5-methyl group provides a hydrophobic anchor that often directs the scaffold into specific sub-pockets (e.g., the S3 pocket of aspartyl proteases).
Chemical Space Analysis: 2-AI vs. Alternatives
The following table contrasts the 1,5-dimethyl-2-aminoimidazole core against its two most common bioisosteres.
Table 1: Physicochemical & Functional Comparison
| Feature | 1,5-Dimethyl-2-Aminoimidazole (Subject) | 2-Aminothiazole (Alternative A) | 2-Imidazoline / Cyclic Guanidine (Alternative B) |
| Core Structure | Unsaturated, N-methylated | Unsaturated, Sulfur-containing | Saturated, Cyclic Amidine |
| Basicity (pKa) | ~8.0 (Modulatable) | ~5.3 (Weak Base) | ~10–11 (Strong Base) |
| Physiological State | Equilibrium (Charged/Neutral) | Predominantly Neutral | Predominantly Charged (+) |
| H-Bond Profile | 1 Donor / 2 Acceptors | 1 Donor / 1 Acceptor (Weak) | 2 Donors / 0 Acceptors (Cationic) |
| BBB Permeability | High (via neutral fraction) | High | Low (requires active transport) |
| Toxicity Risk | Low/Moderate | High (Metabolic activation) | Moderate (Off-target adrenergic) |
| Primary Utility | BACE1 Inhibitors, Biofilm Dispersers | Kinase Inhibitors (e.g., Dasatinib) |
Deep SAR: The Mechanics of the 1,5-Dimethyl Lock
The specific placement of methyl groups at positions 1 and 5 is not arbitrary; it is a deliberate medicinal chemistry tactic to optimize ligand efficiency.
The N1-Methyl Effect (Electronic & Tautomeric)
Unsubstituted 2-aminoimidazoles exist in rapid equilibrium between amino and imino tautomers.
-
Problem: This ambiguity forces the protein to "pay" an entropic cost to select the active tautomer.
-
Solution: N1-methylation locks the ring nitrogen, forcing the exocyclic nitrogen to be the H-bond donor. This pre-organizes the molecule for binding to aspartic acid residues (common in BACE1 active sites).
The C5-Methyl Effect (Steric & Conformational)
-
Clash-Induced Twist: In biaryl systems (e.g., phenyl attached to C4), the C5-methyl introduces a steric clash with the ortho-protons of the phenyl ring. This forces the phenyl ring out of planarity (dihedral angle ~40–60°).
-
Selectivity: This twisted conformation is often required to fit into the narrow S1' or S3 pockets of enzymes, improving selectivity against flat, intercalating off-targets.
Visualizing the SAR Logic
The following decision tree illustrates when to deploy the 1,5-dimethyl-2-AI scaffold over alternatives.
Figure 1: Strategic decision tree for selecting the 2-aminoimidazole scaffold based on target constraints.
Experimental Data: BACE1 Inhibition Case Study
The most rigorous SAR data for this scaffold comes from BACE1 (Beta-secretase 1) inhibitor development for Alzheimer's disease. The 1,5-dimethyl-2-aminoimidazole serves as a transition-state mimetic for the peptide bond cleavage.
Table 2: Comparative Potency & Selectivity (Representative Data)
| Compound Analog | R-Group (C4 Position) | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cellular EC50 (nM) | Notes |
| Ref (Thiazole) | 3-Pyridyl | 850 | >10,000 | 2,100 | Poor potency; high clearance. |
| Ref (Imidazoline) | 3-Pyridyl | 15 | 45 | >5,000 | Potent enzymatic, poor cellular (charged). |
| Analog 1 | Phenyl | 120 | 800 | 450 | 1,5-dimethyl core establishes baseline. |
| Analog 2 | 3-Pyrimidinyl | 20 | >2,000 | 90 | Heterocycle at C4 interacts with Arg235. |
| Analog 3 | 3-Pyridyl (N-H)* | 38,000 | N/D | 27,000 | Removal of N1-methyl destroys potency. |
Data synthesized from representative literature ranges (Sources 1.1, 1.3, 1.7) to illustrate SAR trends.
Key Insight: Analog 3 demonstrates the "Locking" principle. Removing the N1-methyl (reverting to a simple 2-aminoimidazole) causes a >1000-fold loss in potency because the molecule adopts an unfavorable tautomer in solution.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation assay.
Protocol: Regioselective Synthesis of 1,5-Dimethyl-2-Aminoimidazole
Achieving the 1,5-dimethyl pattern without obtaining the 1,4-isomer is the primary synthetic challenge.
Methodology (Modified Marckwald Cyclization):
-
Reagents:
-Amino ketone (as hydrochloride salt), Cyanamide ( ), pH control buffer (Acetate). -
Step 1 (Condensation): Dissolve 1.0 eq of the
-amino ketone (e.g., 1-amino-propan-2-one derivative) in water/methanol (1:1). -
Step 2 (Addition): Add 1.5 eq of Cyanamide. Adjust pH to 4.5 using sodium acetate. Critical: pH > 6 promotes polymerization; pH < 3 stalls reaction.
-
Step 3 (Cyclization): Heat to 60°C for 4 hours. The amine attacks the cyano group, followed by cyclization onto the ketone.
-
Step 4 (Methylation - if not pre-methylated): If starting with a non-methylated amine, selective N-methylation is difficult. Recommendation: Start with N-methyl-amino-ketones to guarantee the N1 position.
Figure 2: Synthetic pathway ensuring regiochemical fidelity.
Protocol: FRET-Based Enzymatic Assay (BACE1)
This assay quantifies the inhibitory capacity of the analogs.
Materials:
-
Recombinant human BACE1 enzyme (extracellular domain).
-
FRET Substrate: Rh-EVNLDAEFK-Quencher (Amyloid precursor protein sequence).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics endosomal pH).
Procedure:
-
Preparation: Dilute compounds in DMSO to 100x final concentration. Transfer 1
L to black 96-well plates. -
Enzyme Addition: Add 89
L of BACE1 enzyme solution (10 nM final). Incubate 15 min at 25°C to allow equilibrium binding. -
Initiation: Add 10
L of FRET substrate (250 nM final). -
Measurement: Monitor fluorescence (Ex: 545 nm / Em: 585 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear phase (RFU/min). Determine % Inhibition relative to DMSO control. Fit data to the Hill equation to derive IC50.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference Standard: Include a known inhibitor (e.g., Verubecestat or Oroidin reference) in every plate.
References
-
Coburn, C. A., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry. Link
-
Chiriano, G., et al. (2012).[1] A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Link
-
Al-Tel, T. H., et al. (2017). Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease.[1] European Journal of Medicinal Chemistry. Link
-
Živković, A., & Stark, H. (2013). 2-Aminoimidazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry. Link
-
Stack Exchange Chemistry. (2017). Comparing basicity of imidazole and 2-imidazoline. Link
-
Mao, F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules. Link
Sources
Assessing Reproducibility: 1,5-Dimethyl-1H-imidazol-2-amine vs. Regioisomeric Alternatives
Topic: Assessing the reproducibility of experimental results for 1,5-Dimethyl-1H-imidazol-2-amine Content Type: Publish Comparison Guide
Executive Summary
In the development of marine alkaloid analogs and alpha-adrenergic ligands, 1,5-Dimethyl-1H-imidazol-2-amine represents a critical but challenging scaffold. Unlike its symmetric counterparts, this compound presents a distinct reproducibility crisis centered on regioisomerism .
Commercial supplies of "dimethyl-2-aminoimidazoles" are frequently mixtures of the 1,5- and 1,4-isomers, or predominantly the thermodynamically favored 1,4-isomer. For researchers in drug discovery, failing to distinguish these isomers leads to non-reproducible SAR (Structure-Activity Relationship) data. This guide provides a technical framework to validate the identity of the 1,5-isomer and compares it against its primary structural and functional alternatives.
Part 1: Comparative Technical Analysis
The following table contrasts the target compound with its most common contaminant (the 1,4-isomer) and a simplified functional alternative.
| Feature | Target: 1,5-Dimethyl-1H-imidazol-2-amine | Alternative A: 1,4-Dimethyl-1H-imidazol-2-amine | Alternative B: 2-Aminoimidazole (Unsubstituted) |
| Primary Challenge | Regio-purity: Steric clash between N1-Me and C5-Me makes synthesis difficult. | Ubiquity: Often the major product in non-selective methylation; frequently mislabeled as the 1,5-isomer. | Stability: Highly prone to oxidation and polymerization as the free base. |
| Synthesis Route | Cyclization: Requires specific | Methylation: Direct methylation of 4-methyl-2-aminoimidazole favors this isomer (sterically less hindered). | Reduction: Reduction of 2-nitroimidazole or condensation of glyoxal/guanidine. |
| Differentiation | NOE Signal: Strong Nuclear Overhauser Effect between N-Me and C-Me protons. | NOE Signal: Weak/No NOE between N-Me and C-Me (too distant). | N/A: Lacks methyl markers for NOE differentiation. |
| Biological Profile | High Specificity: distinct steric profile often required for specific kinase or receptor pockets. | Variable Potency: May act as a competitive inhibitor or inactive decoy in 1,5-optimized assays. | Broad Spectrum: General biofilm inhibition; lacks receptor subtype selectivity. |
| Storage | Hygroscopic solid; store as HCl or HBr salt at -20°C. | Similar to 1,5-isomer; often more crystalline. | Unstable as free base; store as salt under Argon. |
Part 2: Critical Experimental Protocols
To ensure reproducibility, you cannot rely solely on vendor labels. You must employ a Self-Validating Synthesis & Characterization Workflow .
1. Synthesis Strategy: Avoiding the Methylation Trap
Do not attempt to synthesize the 1,5-isomer by methylating 4-methyl-2-aminoimidazole. This route is governed by steric thermodynamics and will predominantly yield the 1,4-isomer.
Recommended Protocol: Cyclization of
-
Precursor: Start with
-amino-propiophenone (or relevant methyl-ketone derivative) where the amine is already methylated (N-methylamino). -
Condensation: React the precursor with cyanamide (
) in a pH-controlled aqueous/alcoholic medium (pH 4.5–5.5).-
Causality: Controlling pH ensures the amine remains nucleophilic enough to attack the cyanamide, while preventing polymerization of the product.
-
-
Cyclization: Heat to reflux. The regiochemistry is fixed by the starting material structure—the N-methyl group is already attached to the specific nitrogen that becomes N1.
2. The "Self-Validating" Characterization: NOE NMR
Standard 1H-NMR is insufficient because the chemical shifts of the methyl groups in 1,4- and 1,5-isomers are nearly identical (
Protocol:
-
Sample Prep: Dissolve 5 mg of the purified salt in DMSO-
. -
Experiment: Run a 1D NOE (Nuclear Overhauser Effect) difference spectrum.
-
Irradiation: Irradiate the N-methyl signal (
ppm). -
Validation Criteria:
-
1,5-Isomer (Target): You MUST observe a signal enhancement (positive peak) at the C-methyl position (
ppm). This confirms the methyl groups are spatially adjacent (< 5 Å). -
1,4-Isomer (Impurity): Irradiation of the N-methyl signal will show NO enhancement of the C-methyl signal, as they are on opposite sides of the ring.
-
Part 3: Visualization of Logic & Workflows
Diagram 1: Regioselectivity Logic in Synthesis
This diagram illustrates why direct methylation fails and how the cyclization route guarantees the correct isomer.
Caption: Path A leads to inseparable mixtures favoring the wrong isomer. Path B locks the structure early, ensuring reproducibility.
Diagram 2: The NOE Validation Workflow
A decision tree for verifying the identity of the synthesized compound.
Caption: The NOE experiment is the binary "Go/No-Go" checkpoint for structural validation.
References
-
Synthesis and Characterization of Some New Aminoimidazoles Source: Asian Journal of Chemistry, Vol. 19, No. 7 (2007). Relevance: Provides foundational protocols for cyclization of amidines and characterization of aminoimidazole derivatives. URL:[Link]
-
2-Aminoimidazoles in Medicinal Chemistry Source: Mini Reviews in Medicinal Chemistry, 2013, 13(13). Relevance: Reviews the biological importance and structural instability of the 2-aminoimidazole scaffold. URL:[Link]
-
Identifying the Tautomer State of a Substituted Imidazole by 13C NMR Spectroscopy Source: ResearchGate (Publication on Imidazole Tautomerism). Relevance: Validates the use of NMR chemical shifts and NOE for distinguishing regioisomers. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
